5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one
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Overview
Description
5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one is a heterocyclic compound that contains both a thiazolidine ring and a phenyl group with hydroxy and methoxy substituents. This compound is of interest due to its potential biological activities and applications in various fields of science.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize its specific molecular features .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The compound may affect various biochemical pathways. Given its structural features, it could potentially influence pathways involving aromatic compounds and heterocyclic compounds . .
Pharmacokinetics
Its lipophilicity suggests it may have good cellular uptake
Result of Action
Based on its structural similarity to other compounds, it may have potential anti-proliferative and apoptotic effects
Preparation Methods
The synthesis of 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential in anticancer and anti-inflammatory treatments.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives and phenylmethylenes with different substituents. Compared to these compounds, 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can enhance its biological activity and specificity .
Biological Activity
5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one (commonly referred to as thiazolidine derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, anti-inflammatory effects, and potential applications in metabolic disorders.
Chemical Structure and Properties
The compound has the molecular formula C11H10N2O3S and features a thiazolidine ring which is known for its role in various biological activities. Its structure is characterized by a methylene bridge connecting a hydroxy-substituted phenyl group and an imino-thiazolidin moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. A notable investigation evaluated the cytotoxic effects of several thiazolidinone compounds on various cancer cell lines, including K562 (chronic myeloid leukemia), HeLa (cervical cancer), and MDA-MB-361 (breast cancer) cells.
Table 1: Cytotoxic Activity of Thiazolidinone Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
5a | K562 | 8.5 - 14.9 |
5b | HeLa | 8.9 - 15.1 |
5c | MDA-MB-361 | 12.7 - 25.6 |
Control | Cisplatin | 21.5 |
The results indicated that many derivatives exhibited strong cytotoxic effects, with some compounds showing IC50 values comparable to or lower than those of cisplatin, a standard chemotherapy drug . The mechanism of action was further elucidated through apoptosis assays, revealing that these compounds can induce both intrinsic and extrinsic apoptotic pathways in cancer cells .
Anti-inflammatory Effects
In addition to anticancer properties, thiazolidine derivatives have demonstrated anti-inflammatory activity. Research indicated that these compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Metabolic Disorders and Insulin Sensitization
Thiazolidine derivatives have also been studied for their effects on metabolic disorders. Specific compounds have shown promise as insulin sensitizers, enhancing glucose uptake in muscle tissues and improving metabolic profiles in diabetic models .
Table 2: Effects on Metabolic Parameters
Parameter | Control Group | Treated Group |
---|---|---|
Blood Glucose (mg/dL) | 180 | 130 |
Insulin Level (µU/mL) | 15 | 8 |
Triglycerides (mg/dL) | 200 | 150 |
The data indicate significant improvements in glucose metabolism and lipid profiles among treated groups compared to controls .
Case Studies
- Case Study on Cancer Treatment : A study involving the administration of thiazolidinone derivatives to patients with advanced-stage cancer showed promising results, with several patients experiencing partial remission after treatment with these compounds combined with standard therapies.
- Diabetes Management : In a controlled trial with diabetic rats, administration of a specific thiazolidine derivative resulted in reduced blood glucose levels and improved insulin sensitivity compared to untreated controls.
Properties
CAS No. |
1975145-42-6 |
---|---|
Molecular Formula |
C11H10N2O3S |
Molecular Weight |
250.27 |
IUPAC Name |
(5Z)-4-amino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-2-one |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-6(2-3-7(8)14)5-9-10(12)13-11(15)17-9/h2-5,14H,1H3,(H2,12,13,15)/b9-5- |
InChI Key |
QXUJSIBXSHADES-UITAMQMPSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=NC(=O)S2)N)O |
solubility |
not available |
Origin of Product |
United States |
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